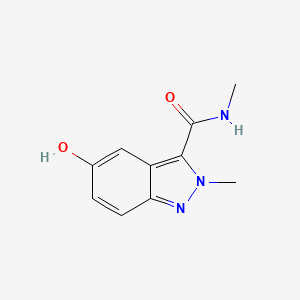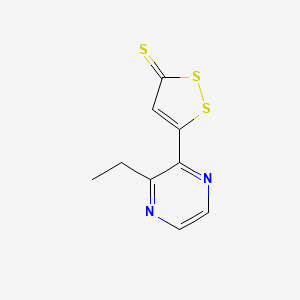
Ethyl 5-hydroxy-6-methylhept-2-enoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 5-hydroxy-6-methylhept-2-enoate is an organic compound belonging to the class of enoate esters. These esters are characterized by the presence of an α,β-unsaturated carboxylic ester group, where the ester carbonyl function is conjugated to a carbon-carbon double bond at the α,β position .
Vorbereitungsmethoden
The synthesis of ethyl 5-hydroxy-6-methylhept-2-enoate can be achieved through several synthetic routes. One common method involves the esterification of 5-hydroxy-6-methylhept-2-enoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester . Industrial production methods may involve similar esterification processes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to maximize yield and efficiency .
Analyse Chemischer Reaktionen
Ethyl 5-hydroxy-6-methylhept-2-enoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The α,β-unsaturated ester can undergo nucleophilic addition reactions with nucleophiles such as amines or thiols.
Hydrolysis: The ester can be hydrolyzed to the corresponding carboxylic acid and ethanol in the presence of a strong acid or base.
Common reagents and conditions used in these reactions include acidic or basic catalysts, oxidizing agents, and reducing agents. The major products formed from these reactions depend on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
Ethyl 5-hydroxy-6-methylhept-2-enoate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound’s structural properties make it a useful intermediate in the synthesis of biologically active molecules.
Wirkmechanismus
The mechanism of action of ethyl 5-hydroxy-6-methylhept-2-enoate involves its interaction with specific molecular targets and pathways. The compound’s α,β-unsaturated ester group allows it to participate in Michael addition reactions, where nucleophiles add to the β-carbon of the α,β-unsaturated system. This reactivity is crucial for its role in organic synthesis and its potential biological activity .
Vergleich Mit ähnlichen Verbindungen
Ethyl 5-hydroxy-6-methylhept-2-enoate can be compared with other similar compounds such as:
Ethyl 3-oxobutanoate:
Ethyl 2-hydroxy-4-methylpent-2-enoate: This compound has a similar ester group but differs in the position and number of substituents on the carbon chain.
Ethyl 5-methylhept-2-en-4-one: This compound is structurally similar but contains a ketone group instead of a hydroxyl group.
Eigenschaften
CAS-Nummer |
919296-47-2 |
|---|---|
Molekularformel |
C10H18O3 |
Molekulargewicht |
186.25 g/mol |
IUPAC-Name |
ethyl 5-hydroxy-6-methylhept-2-enoate |
InChI |
InChI=1S/C10H18O3/c1-4-13-10(12)7-5-6-9(11)8(2)3/h5,7-9,11H,4,6H2,1-3H3 |
InChI-Schlüssel |
KBYAFYLETAZNOH-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C=CCC(C(C)C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1,7-Diazaspiro[4.4]nonane-7-acetic acid, 6-oxo-, (5S)-](/img/structure/B12616260.png)
-](/img/structure/B12616264.png)

![2-[2-(Bromomethyl)phenyl]-5-nitro-1H-indole](/img/structure/B12616272.png)



![1,7-Diazaspiro[4.4]nonan-6-one,7-[(1S)-1-phenylethyl]-,(5R)-](/img/structure/B12616293.png)
![2-Phenyl-1-[2-(prop-1-en-2-yl)cyclopent-1-en-1-yl]but-2-en-1-one](/img/structure/B12616295.png)


![7-Methylidenebicyclo[4.1.0]heptan-2-one](/img/structure/B12616308.png)
![6-Methoxy-4-methyl-5-[(propan-2-yl)oxy]naphthalen-1-ol](/img/structure/B12616313.png)
